1-(4-Aminocyclohexyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one 1-(4-Aminocyclohexyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15950458
InChI: InChI=1S/C12H16N4O/c13-8-3-5-9(6-4-8)16-10-2-1-7-14-11(10)15-12(16)17/h1-2,7-9H,3-6,13H2,(H,14,15,17)
SMILES:
Molecular Formula: C12H16N4O
Molecular Weight: 232.28 g/mol

1-(4-Aminocyclohexyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

CAS No.:

Cat. No.: VC15950458

Molecular Formula: C12H16N4O

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Aminocyclohexyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one -

Specification

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
IUPAC Name 1-(4-aminocyclohexyl)-3H-imidazo[4,5-b]pyridin-2-one
Standard InChI InChI=1S/C12H16N4O/c13-8-3-5-9(6-4-8)16-10-2-1-7-14-11(10)15-12(16)17/h1-2,7-9H,3-6,13H2,(H,14,15,17)
Standard InChI Key LDFJYUHTUFWDPV-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1N)N2C3=C(NC2=O)N=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the imidazo[4,5-b]pyridine family, characterized by a fused bicyclic system combining imidazole and pyridine rings. The core structure is substituted at position 1 with a 4-aminocyclohexyl group and features a ketone oxygen at position 2 of the imidazole ring . The molecular formula C₁₂H₁₆N₄O corresponds to a molecular weight of 232.28 g/mol, with systematic nomenclature confirming the substitution pattern .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number1359657-14-9
Molecular FormulaC₁₂H₁₆N₄O
Molecular Weight232.28 g/mol
IUPAC Name1-(4-Aminocyclohexyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Stereochemical Considerations

The 4-aminocyclohexyl substituent introduces stereochemical complexity, with potential axial/equatorial conformations influencing molecular interactions. Computational models suggest the amino group preferentially adopts an equatorial position to minimize steric hindrance with the imidazopyridine plane .

Synthesis and Structural Modifications

Core Synthesis Strategies

The imidazo[4,5-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves:

  • Mitsunobu alkylation of 5,7-dichloro-1H-imidazo[4,5-b]pyridine with protected cyclohexylamines .

  • Sequential Buchwald–Hartwig amination to introduce the 4-aminocyclohexyl group .

  • Final deprotection under acidic conditions to yield the target compound .

Table 2: Synthetic Yield Optimization

Reaction StepYield RangeKey Parameters
Mitsunobu Alkylation65–78%DIAD, PPh₃, THF, 0°C→RT
Buchwald–Hartwig Amination70–85%Pd₂(dba)₃, Xantphos, K₃PO₄
Global Deprotection88–92%HCl/dioxane, 50°C

Microwave-assisted synthesis has been employed to reduce reaction times from 12–24 hours to 30–45 minutes while maintaining yields above 70% .

Derivative Development

Structural analogs demonstrate the impact of substituent variation:

  • N-Methylation of the cyclohexylamine increases lipophilicity (clogP +0.7) but reduces aqueous solubility .

  • Fluorine substitution at the pyridine C5 position enhances metabolic stability (t₁/₂ increase from 2.1 to 4.7 hr in microsomes) .

Physicochemical and Pharmacokinetic Profile

Basic Properties

Experimental data reveals:

  • Melting Point: 224–228°C (decomposition observed above 230°C)

  • Solubility: 1.2 mg/mL in PBS (pH 7.4), improves to 8.9 mg/mL with 5% DMSO cosolvent

  • logP: 2.1 ± 0.3 (shake-flask method)

ADME Characteristics

Pharmacokinetic studies in murine models show:

  • Oral Bioavailability: 42% (10 mg/kg dose)

  • Plasma Half-life: 3.2 hr

  • Tissue Distribution: 5:1 lung-to-plasma ratio at 4 hr post-dose

Table 3: Comparative Pharmacokinetics

ParameterIntravenous (5 mg/kg)Oral (10 mg/kg)
Cₘₐₓ (μg/mL)12.4 ± 1.24.8 ± 0.6
AUC₀–∞ (μg·hr/mL)38.7 ± 3.145.2 ± 4.2
Vd (L/kg)2.1 ± 0.3-

Pharmacological Applications and Mechanism Studies

Kinase Inhibition Profile

The compound shows differential activity against oncogenic kinases:

  • FLT3-ITD: IC₅₀ = 134 nM

  • CDK2: IC₅₀ > 20 μM

  • c-Kit: IC₅₀ = 2.4 μM

Table 4: Cellular Activity in Leukemia Models

Cell LineGI₅₀ (μM)Mutation Profile
MV4-110.735FLT3-ITD homozygous
MOLM-130.335FLT3-ITD heterozygous
K5628.180BCR-ABL positive

Analytical Characterization Methods

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=5.1 Hz, 1H), 7.89 (s, 1H), 4.12–4.05 (m, 1H), 3.02–2.95 (m, 2H), 2.15–2.08 (m, 2H)

  • HRMS: m/z calcd for C₁₂H₁₆N₄O [M+H]⁺ 232.1324, found 232.1319

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator